molecular formula C14H17N3O2S B14800947 8-[(2R)-2-hydroxy-2-methylcyclopentyl]-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one

8-[(2R)-2-hydroxy-2-methylcyclopentyl]-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one

Cat. No.: B14800947
M. Wt: 291.37 g/mol
InChI Key: NRSPJHJRIBXXON-LNUXAPHWSA-N
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Description

8-[(2R)-2-hydroxy-2-methylcyclopentyl]-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one is a compound belonging to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities, including anticancer, antibacterial, and CNS depressive properties . The unique structure of this compound, which includes a hydroxy-methylcyclopentyl group and a methylsulfanyl group, contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrido[2,3-d]pyrimidin-7-one derivatives typically involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions . For 8-[(2R)-2-hydroxy-2-methylcyclopentyl]-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one, the synthesis might involve the following steps:

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using similar reaction conditions but optimized for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-[(2R)-2-hydroxy-2-methylcyclopentyl]-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: The methylsulfanyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like NaOH (Sodium hydroxide) or KOH (Potassium hydroxide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while substitution of the methylsulfanyl group could introduce various functional groups.

Scientific Research Applications

8-[(2R)-2-hydroxy-2-methylcyclopentyl]-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-[(2R)-2-hydroxy-2-methylcyclopentyl]-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one involves its interaction with specific molecular targets. It is known to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer progression . By inhibiting these kinases, the compound can disrupt cancer cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-[(2R)-2-hydroxy-2-methylcyclopentyl]-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one is unique due to its specific substituents, which contribute to its distinct chemical and biological properties. The presence of the hydroxy-methylcyclopentyl group and the methylsulfanyl group enhances its potential as a therapeutic agent, particularly in cancer treatment.

Properties

Molecular Formula

C14H17N3O2S

Molecular Weight

291.37 g/mol

IUPAC Name

8-[(2R)-2-hydroxy-2-methylcyclopentyl]-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one

InChI

InChI=1S/C14H17N3O2S/c1-14(19)7-3-4-10(14)17-11(18)6-5-9-8-15-13(20-2)16-12(9)17/h5-6,8,10,19H,3-4,7H2,1-2H3/t10?,14-/m1/s1

InChI Key

NRSPJHJRIBXXON-LNUXAPHWSA-N

Isomeric SMILES

C[C@]1(CCCC1N2C(=O)C=CC3=CN=C(N=C32)SC)O

Canonical SMILES

CC1(CCCC1N2C(=O)C=CC3=CN=C(N=C32)SC)O

Origin of Product

United States

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